molecular formula C10H13NO2 B13187112 2-(3-Amino-4-ethylphenyl)acetic acid

2-(3-Amino-4-ethylphenyl)acetic acid

Cat. No.: B13187112
M. Wt: 179.22 g/mol
InChI Key: GYCVBYRAGLELHI-UHFFFAOYSA-N
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Description

2-(3-Amino-4-ethylphenyl)acetic acid is an organic compound that belongs to the class of aromatic amino acids It features a phenyl ring substituted with an amino group at the 3-position and an ethyl group at the 4-position, with an acetic acid moiety attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4-ethylphenyl)acetic acid can be achieved through several methods. One common approach involves the cyanoacetylation of amines, where substituted aryl amines react with alkyl cyanoacetates under different conditions to yield cyanoacetamide derivatives . Another method involves the Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4-ethylphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines.

Scientific Research Applications

2-(3-Amino-4-ethylphenyl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological processes and as a precursor to bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-ethylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2-(3-Amino-4-ethylphenyl)acetic acid can be compared with other similar compounds, such as indole derivatives and cyanoacetamides. These compounds share some structural similarities but differ in their specific functional groups and biological activities

List of Similar Compounds

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-(3-amino-4-ethylphenyl)acetic acid

InChI

InChI=1S/C10H13NO2/c1-2-8-4-3-7(5-9(8)11)6-10(12)13/h3-5H,2,6,11H2,1H3,(H,12,13)

InChI Key

GYCVBYRAGLELHI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)CC(=O)O)N

Origin of Product

United States

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